N-[(4-methoxyphenyl)methyl]cyclopentanamine is an organic compound characterized by a cyclopentanamine structure bonded to a para-methoxyphenyl group. This compound falls under the category of phenylmethylamines, which are known for their diverse biological activities and potential applications in medicinal chemistry.
N-[(4-methoxyphenyl)methyl]cyclopentanamine is classified as an aromatic amine due to its structure, which features an amine group attached to an aromatic ring. Its classification also includes being part of the broader class of substituted cycloalkylamines.
The synthesis of N-[(4-methoxyphenyl)methyl]cyclopentanamine typically involves several key steps, which can be detailed as follows:
The reaction conditions, including temperature, solvent choice, and reaction time, can significantly affect the yield and purity of the final product. Optimization of these parameters is crucial for industrial-scale synthesis.
N-[(4-methoxyphenyl)methyl]cyclopentanamine has a distinct molecular structure that can be represented as follows:
The structure features a cyclopentane ring connected to a phenyl group that has a methoxy substituent at the para position. This configuration contributes to its chemical properties and reactivity.
The compound's structural data can be analyzed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm its molecular identity and purity.
N-[(4-methoxyphenyl)methyl]cyclopentanamine can participate in several chemical reactions:
Common reagents utilized in these reactions include solvents like dichloromethane and catalysts such as palladium on carbon, with typical reaction temperatures ranging from room temperature to reflux conditions.
The mechanism of action for N-[(4-methoxyphenyl)methyl]cyclopentanamine primarily involves its interaction with specific biological targets, particularly in neurological pathways. Research indicates that compounds within this class may act on neurotransmitter systems, potentially modulating receptor activity related to mood regulation and cognitive functions .
Upon administration, the compound may bind to certain receptors in the central nervous system, influencing synaptic transmission and neuronal excitability. This interaction could lead to therapeutic effects in conditions such as depression or anxiety disorders.
Characterization through spectroscopy (e.g., NMR, IR) provides insights into functional groups present and confirms structural integrity.
N-[(4-methoxyphenyl)methyl]cyclopentanamine has several scientific applications:
N-[(4-Methoxyphenyl)methyl]cyclopentanamine is a synthetically derived small molecule with the molecular formula C₁₃H₁₉NO and a molecular weight of 205.30 g/mol. Its structure comprises a cyclopentylamine group linked via a methylene bridge to a 4-methoxyphenyl aromatic ring. This configuration places it within the broader class of arylethylamines, albeit with a constrained alicyclic amine moiety. The methoxy group at the para-position of the phenyl ring is a critical modulator of electronic properties, influencing lipophilicity and potential receptor interactions [2].
Systematic Nomenclature:
Table 1: Chemical Identifiers of N-[(4-Methoxyphenyl)methyl]cyclopentanamine
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₉NO |
Molecular Weight | 205.30 g/mol |
IUPAC Name | N-[(4-Methoxyphenyl)methyl]cyclopentanamine |
PubChem CID | 745023 |
Key Structural Features | Cyclopentylamine + 4-methoxybenzyl group |
This compound emerged from early efforts in scaffold hybridization, a strategy that merges pharmacophoric elements from distinct bioactive molecules. The cyclopentylamine group is a classical motif in CNS drug design, offering conformational rigidity that enhances receptor selectivity. Meanwhile, the 4-methoxybenzyl fragment is prevalent in neurotransmitter analogs (e.g., serotonin derivatives) due to its balanced hydrophobicity and hydrogen-bonding capacity [3]. Unlike its meta-methoxy isomer (PubChem CID 775303), the para-substitution confers superior metabolic stability and electronic uniformity, making it a preferred scaffold in exploratory medicinal chemistry [3].
Historically, such structures were intermediates in synthesizing complex polycyclic ligands. For example, cyclopentylamine-containing analogs served as precursors to dopamine receptor ligands in the 1990s–2000s, where the alicyclic ring was used to restrict rotational freedom and improve binding affinity. However, N-[(4-methoxyphenyl)methyl]cyclopentanamine itself remained largely unexplored until advances in bivalent ligand design highlighted its utility as a "spacer" or "simplified pharmacophore" in multitarget therapeutics [1].
Recent drug discovery paradigms emphasize multi-target ligands to treat complex neurological disorders. N-[(4-methoxyphenyl)methyl]cyclopentanamine has garnered interest as a versatile scaffold for modulating opioid and dopamine receptors simultaneously—a strategy aimed at analgesics with reduced abuse liability [1].
Dopamine D3 Receptor (D3R) Selectivity
The compound’s cyclopentylamine moiety mimics endogenous dopamine’s ethylamine fragment, while the 4-methoxybenzyl group extends into secondary binding pockets (SBPs) of D3R. Modifications here, such as introducing trans-phenylcyclopropyl groups, enhance D3R antagonism and selectivity over D2R (≥100-fold), mitigating extrapyramidal side effects [1].
μ-Opioid Receptor (MOR) Agonism
When integrated into bivalent ligands (e.g., hybridized with TRV130 or loperamide-derived pharmacophores), this scaffold contributes to MOR partial agonism. Its lipophilic profile (cLogP ~2.5–3.0) aids blood-brain barrier (BBB) penetration, quantified by Central Nervous System Multiparameter Optimization (CNS-MPO) scores >4.0, predictive of effective CNS exposure [1].
Table 2: Role in Dual-Target Ligands for Pain and Addiction
Target Receptor | Biological Role | Design Strategy | Lead Compounds |
---|---|---|---|
D3R | Antagonism reduces reward-seeking | Cyclopentylamine + aryl extensions | 46, 84, 114, 121 [1] |
MOR | Partial agonism induces analgesia | Hybridized with TRV130/loperamide cores | 46, 121 [1] |
Key Benefit | Lower abuse potential vs. opioids | Balanced CNS-MPO scores (4.0–5.0) for BBB penetration |
Rational Design Strategies
Table 3: Physicochemical Properties and Optimization Targets
Parameter | Value | Target for CNS Drugs | Significance |
---|---|---|---|
cLogP | ~2.8 | 2–5 | Balances solubility and BBB uptake |
Hydrogen Bond Acceptors | 2 | ≤3 | Reduces efflux transporter affinity |
CNS-MPO Score | Predicted >4.0 | ≥4.0 | High probability of brain exposure |
TPSA (Ų) | ~20 | <60 | Facilitates passive diffusion |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: